Quinazolinone derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinone derivative 3 is a member of the quinazolinone family, which is known for its diverse biological activities and significant pharmacological potential. Quinazolinones are nitrogen-containing heterocyclic compounds that have been extensively studied for their therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities . This compound, in particular, has garnered attention due to its unique chemical structure and promising applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazolinone derivative 3 typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to yield benzoxazin-4-ones. These intermediates are subsequently treated with ammonia solution to afford quinazolinone derivatives .
Industrial Production Methods: Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial processes to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions: Quinazolinone derivative 3 undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Quinazoline 3-oxides.
Reduction: Dihydroquinazolinones.
Substitution: Nitroquinazolinones, halogenated quinazolinones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of quinazolinone derivative 3 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Quinazoline
- Quinazolinone
- Dihydroquinazolinone
- Quinazoline 3-oxide
Comparison: Quinazolinone derivative 3 stands out due to its unique combination of biological activities and chemical reactivity. Unlike quinazoline, which primarily exhibits anticancer properties, this compound also shows significant antimicrobial and anti-inflammatory activities . Additionally, its ability to undergo various chemical transformations makes it a versatile compound for synthetic applications .
Properties
Molecular Formula |
C23H28N4O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5,7-dimethoxy-2-[4-methoxy-2-[(1-methylpiperidin-4-yl)amino]phenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C23H28N4O4/c1-27-9-7-14(8-10-27)24-18-11-15(29-2)5-6-17(18)22-25-19-12-16(30-3)13-20(31-4)21(19)23(28)26-22/h5-6,11-14,24H,7-10H2,1-4H3,(H,25,26,28) |
InChI Key |
FRAHQMXXLOFANF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=CC(=C2)OC)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.